Magnesium hydrogen phosphate trihydrate

説明

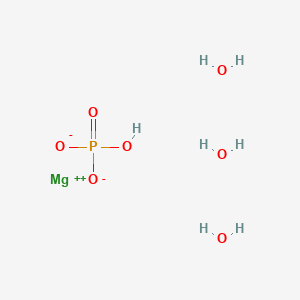

Magnesium hydrogen phosphate trihydrate, also known as this compound, is a useful research compound. Its molecular formula is MgHPO4· nH2O (where n = 0-3) and its molecular weight is 174.33 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Magnesium hydrogen phosphate trihydrate (MgHPO4·3H2O) is a compound that is widely used in several fields of industry, including agriculture, pharmaceuticals, food, and textiles . .

Mode of Action

The mode of action of MgHPO4·3H2O is primarily through its decomposition. The thermal decomposition of MgHPO4·3H2O has been investigated, and it was found that it decomposes in a single step, with its final decomposition product being Mg2P2O7 .

Biochemical Pathways

It’s known that magnesium and phosphorus, the key elements in this compound, play crucial roles in various physiological processes .

Pharmacokinetics

Magnesium-based biomaterials, including magnesium phosphates, are considered to be biocompatible and biodegradable .

Result of Action

The result of the action of MgHPO4·3H2O is primarily seen in its decomposition. The decomposition of this compound results in the formation of Mg2P2O7 . This process is non-spontaneous without the introduction of heat .

Action Environment

The action of MgHPO4·3H2O is influenced by environmental factors such as temperature and the presence of air. For instance, the thermal decomposition of this compound has been studied in an air atmosphere . Additionally, it’s recommended to store this compound in a dry, cool, and well-ventilated place . It’s also known to decompose to pyrophosphate on heating .

生化学分析

Biochemical Properties

Magnesium hydrogen phosphate trihydrate plays a crucial role in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, magnesium is the second most abundant cation in mammalian cells and is essential for numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and the stability of biomolecules such as RNA, DNA, and proteins .

Cellular Effects

This compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, magnesium is involved in neuronal maturation and neuropathology, playing critical roles in neuronal development, healthy normal functions, and diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound decomposes in a single step when heated, with its final decomposition product being Mg2P2O7 . This suggests that the compound’s stability and long-term effects on cellular function may vary depending on the conditions of the experiment.

Metabolic Pathways

This compound is involved in various metabolic pathways. Magnesium, for instance, is a key player in many enzymatic reactions and metabolic cycles

生物活性

Magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O) is an inorganic compound that plays significant roles in biological systems and various applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : MgHPO₄·3H₂O

- Molecular Weight : 174.33 g/mol

- Appearance : White crystalline solid, soluble in water

- CAS Number : 7782-75-4

This compound is categorized as an alkaline earth metal phosphate and occurs naturally as the mineral newberyite. Its unique trihydrate form influences its solubility and bioavailability, making it particularly relevant in nutritional applications.

Biological Roles

1. Source of Magnesium

Magnesium is an essential mineral involved in numerous physiological processes, including:

- Enzyme Function : Magnesium acts as a cofactor for over 300 enzymatic reactions, facilitating metabolic pathways such as ATP synthesis.

- Muscle Contraction : It plays a crucial role in muscle function by regulating calcium levels, which are vital for muscle contraction and relaxation.

- Nerve Transmission : Magnesium helps maintain normal nerve function by stabilizing neuronal membranes and modulating neurotransmitter release.

The presence of magnesium from this compound supports these biological functions, making it beneficial for dietary supplementation, particularly in populations at risk of magnesium deficiency such as infants and athletes .

Applications in Research and Industry

This compound serves multiple roles in scientific research:

- Buffering Agent : It is commonly used to maintain pH levels in biochemical assays, particularly within the slightly acidic to slightly basic range (pH 5.5–7.5) which is crucial for many biological reactions.

- Nutritional Supplement : As a food additive (E343), it is included in infant formulas and dietary supplements due to its magnesium content .

- Wastewater Treatment : The compound is involved in phosphorus removal technologies through struvite precipitation, aiding in environmental management .

Case Study 1: Nutritional Impact on Infants

A study examining the effects of magnesium supplementation on infants highlighted that this compound could effectively enhance magnesium levels without adverse effects. The research indicated improvements in overall growth metrics among infants receiving supplements containing this compound compared to those who did not.

Case Study 2: Environmental Applications

Research into wastewater treatment processes demonstrated that this compound could precipitate struvite (MgNH₄PO₄·6H₂O), thereby facilitating phosphorus recovery from wastewater. This process not only aids in nutrient recovery but also mitigates environmental pollution caused by excess phosphorus .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Magnesium Phosphate Dibasic | MgHPO₄ | Commonly used in food supplements; similar structure |

| Calcium Hydrogen Phosphate | CaHPO₄ | Important for bone health; higher calcium content |

| Potassium Hydrogen Phosphate | K₂HPO₄ | Used as a fertilizer; contributes potassium |

| Sodium Hydrogen Phosphate | Na₂HPO₄ | Commonly used in buffer solutions |

This compound's specific hydration state enhances its solubility and bioavailability compared to other phosphates, making it particularly effective for addressing magnesium deficiencies .

科学的研究の応用

Chemical Properties and Structure

Magnesium hydrogen phosphate trihydrate is a white crystalline solid with a molecular weight of approximately 174.33 g/mol. It occurs naturally as the mineral newberyite and is soluble in water, making it suitable for various applications in biological and chemical processes.

Buffering Agent

One of the primary applications of this compound is as a buffering agent . Buffers are crucial in maintaining pH stability in biological and chemical systems. MgHPO₄·3H₂O effectively buffers solutions within the pH range of 5.5 to 7.5, making it ideal for:

- Biochemical assays

- Cell culture media

- Pharmaceutical formulations

This buffering capability is essential for experiments requiring precise pH control to ensure optimal conditions for enzyme activity and cellular functions .

Nutritional Supplement

This compound serves as a dietary supplement due to its magnesium content, which is vital for numerous physiological functions, including:

- Enzyme activation

- Muscle contraction

- Nerve transmission

It is particularly beneficial for individuals with magnesium deficiency, including infants and athletes. The compound is recognized as a food additive (E343) and is incorporated into some infant formulas and dietary supplements .

Precursor for Synthesis

MgHPO₄·3H₂O acts as a precursor for synthesizing other magnesium phosphate compounds with tailored properties for specific research applications. These synthesized compounds can be used in:

- Agriculture : As fertilizers that enhance soil nutrient content.

- Biomedical applications : In drug delivery systems or bone regeneration materials.

Role in Biological Systems

Research indicates that magnesium from this compound plays a significant role in biological systems. It contributes to various metabolic processes and is involved in the formation of biominerals, which are crucial for bone health .

Data Table: Comparison of this compound with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | MgHPO₄·3H₂O | Trihydrate form enhances solubility and bioavailability |

| Magnesium Phosphate Dibasic | MgHPO₄ | Commonly used in food supplements; similar structure |

| Calcium Hydrogen Phosphate | CaHPO₄ | Important for bone health; higher calcium content |

| Sodium Hydrogen Phosphate | Na₂HPO₄ | Commonly used in buffer solutions |

The unique hydration state of this compound affects its solubility and bioavailability, distinguishing it from other phosphates .

Case Study 1: Use as a Buffer in Cell Culture

In a study examining the effects of various buffering agents on cell viability, this compound was found to maintain pH stability effectively, supporting optimal cell growth conditions over extended periods. This was particularly evident in cultures requiring specific pH ranges for enzyme activity .

Case Study 2: Nutritional Supplementation in Infants

A clinical trial assessed the efficacy of this compound as a dietary supplement in infants with low magnesium levels. The results indicated significant improvements in serum magnesium levels without adverse effects, highlighting its safety and effectiveness as a nutritional additive .

特性

IUPAC Name |

magnesium;hydrogen phosphate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H3O4P.3H2O/c;1-5(2,3)4;;;/h;(H3,1,2,3,4);3*1H2/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIWLDVQGKRUNR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.OP(=O)([O-])[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H7MgO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228438 | |

| Record name | Magnesium hydrogen phosphate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7782-75-4 | |

| Record name | Magnesium phosphate, dibasic trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium hydrogen phosphate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, magnesium salt (1:1), trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PHOSPHATE, DIBASIC TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF539G9L3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。